molecular formula C12H15ClINO B13896953 N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide

N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide

Cat. No.: B13896953
M. Wt: 351.61 g/mol
InChI Key: ANOKTXBUDHSTMY-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide (CAS: 2940949-84-6) is a halogenated aromatic amide with the molecular formula C₁₂H₁₅ClINO and a molecular weight of 351.61 g/mol . Its structure features a phenyl ring substituted with chlorine (5-Cl), iodine (4-I), and methyl (2-Me) groups, coupled to a 2,2-dimethylpropanamide (pivalamide) moiety. This compound is primarily utilized as a high-purity intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C12H15ClINO

Molecular Weight

351.61 g/mol

IUPAC Name

N-(5-chloro-4-iodo-2-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H15ClINO/c1-7-5-9(14)8(13)6-10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16)

InChI Key

ANOKTXBUDHSTMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C(C)(C)C)Cl)I

Origin of Product

United States

Preparation Methods

Preparation of Halogenated Aromatic Intermediate

A patented method for preparing 2-chloro-4-iodo-5-methylpyridine (an important intermediate structurally related to the phenyl moiety in the target compound) involves a multi-step process starting from 2-chloro-5-methylpyridine (CMP):

Step Reaction Description Reagents/Conditions Key Notes
1 Oxidation of CMP to CMP oxynitride Hydrogen peroxide in acetic acid, 80°C, 5-7 h Preferred oxidant: H2O2; solvent: acetic acid
2 Nitration to form chloro-4-nitro-2,5-picoline oxynitride Mixture of sulfuric acid and nitric acid, 100°C, 7-10 h Molar ratio H2SO4:HNO3 = 10-6:1
3 Reduction of nitro group to amino group Iron powder in acetic acid, 80-120°C, 2-3 h Iron powder/acetic acid preferred reductant
4 Diazotization and iodination to form 2-chloro-4-iodo-5-picoline Sulfuric acid, sodium nitrite, sodium iodide Diazotization followed by Sandmeyer-type iodination

This sequence yields the halogenated aromatic intermediate with high selectivity and yield, suitable for further functionalization.

Amide Formation

The amide bond formation involves coupling the halogenated aniline derivative with 2,2-dimethyl-propanoyl chloride (pivaloyl chloride). The general procedure includes:

  • Dissolving the halogenated aniline in an inert solvent such as dichloromethane.
  • Cooling the solution and adding a base such as N-ethyl-diisopropylamine to scavenge HCl.
  • Adding 2,2-dimethyl-propanoyl chloride dropwise under controlled temperature (0-40°C).
  • Stirring the mixture for several hours to ensure complete reaction.
  • Workup by aqueous washes and purification by flash chromatography or recrystallization.

This method is adapted from analogous amide syntheses in related compounds like N-(2-iodo-4-methylphenyl)-2,2-dimethyl-propanamide, which shares the same amide moiety.

Alternative Synthetic Routes and Considerations

  • The halogenation pattern (chloro and iodo substituents) is critical for the compound’s properties and requires selective halogenation steps.
  • The diazotization-iodination step is sensitive and requires careful control of temperature and reagent stoichiometry to avoid side reactions.
  • Reduction of nitro groups to amines can be achieved by iron powder/acetic acid or catalytic hydrogenation with palladium on carbon, depending on scale and equipment availability.
  • The use of acetic acid as solvent in oxidation and reduction steps is common, providing good yields and manageable reaction conditions.

Data Tables Summarizing Key Reaction Conditions

Step Reaction Type Reagents Solvent Temperature (°C) Time (h) Notes
1 Oxidation H2O2 (2.5 eq) Acetic acid 80 5-7 Preferred oxidant; generates oxynitride intermediate
2 Nitration H2SO4/HNO3 mixture Sulfuric acid 100 7-10 Molar ratio H2SO4:HNO3 = 10-6:1
3 Reduction Fe powder Acetic acid 80-120 2-3 Iron powder/acetic acid preferred
4 Diazotization/Iodination NaNO2, NaI, H2SO4 Aqueous acid 0-5 1-2 Sandmeyer reaction for iodination
5 Amide Formation 2,2-dimethyl-propanoyl chloride, base DCM 0-40 3-6 Base: N-ethyl-diisopropylamine

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.

Scientific Research Applications

N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s structural analogs differ in substituents on the aromatic ring and the heterocyclic system. Key examples include:

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethyl-propanamide
  • Molecular Formula: C₁₂H₁₃ClF₃NO
  • Molecular Weight : ~285.69 g/mol (calculated)
  • Key Features : Replaces the 4-iodo and 2-methyl groups with a 3-trifluoromethyl (CF₃) group.
  • Research Findings :
    • Forms N–H⋯O hydrogen bonds , creating chain-like crystalline structures .
    • The electron-withdrawing CF₃ group enhances electrophilic substitution resistance compared to iodine in the target compound.
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide
  • Molecular Formula : C₁₁H₁₅IN₂O
  • Molecular Weight : ~317.9 g/mol (calculated)
  • Key Features : Pyridyl ring instead of phenyl, with iodine at position 3.
  • Research Findings: Synthesized via n-BuLi-mediated iodination (70% yield), similar to methods applicable to the target compound .
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide
  • Molecular Formula : C₁₁H₁₄F₂N₂O
  • Molecular Weight : 228.24 g/mol
  • Key Features : Difluoromethyl (CF₂H) on a pyridyl ring.
  • Research Findings :
    • Exhibits versatility in heterocyclic chemistry , particularly in pharmaceutical intermediates .
    • The CF₂H group balances lipophilicity and metabolic stability, contrasting with the bulkier iodine in the target compound.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N-(5-Chloro-4-iodo-2-methyl-phenyl)-... 5-Cl, 4-I, 2-Me on phenyl 351.61 High-purity intermediate; halogen-rich
N-[4-Cl-3-(CF₃)phenyl]-... 4-Cl, 3-CF₃ on phenyl 285.69 Hydrogen-bonded crystalline chains
N-(4-Iodo-3-pyridyl)-... 4-I on pyridyl 317.9 Synthesized via n-BuLi/iodination
N-[3-(CF₂H)-4-pyridyl]-... 3-CF₂H, 4-pyridyl 228.24 Pharmaceutical building block

Structural and Functional Insights

Halogen Influence :

  • Iodine (in the target compound) increases molecular weight and polarizability, favoring halogen bonding in crystal packing.
  • Chlorine and CF₃ groups enhance electrophilic stability but reduce steric bulk compared to iodine .

Hydrogen Bonding :

  • Amide groups in all analogs enable N–H⋯O interactions , critical for crystalline stability .

Synthetic Routes :

  • Iodinated analogs (e.g., and ) often employ lithiation-iodination protocols .
  • CF₃/CF₂H-containing analogs require fluorinated reagents, increasing synthetic complexity .

Applications :

  • The target compound’s iodine and chlorine substituents make it suitable for cross-coupling reactions in drug discovery.
  • Pyridyl analogs (e.g., ) are preferred in heterocyclic scaffolds for kinase inhibitors .

Biological Activity

N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide, with CAS number 2940949-84-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H14ClI N
Molecular Weight : 303.60 g/mol

The compound features a chloro and iodo substitution on the aromatic ring, which may influence its biological properties. The presence of the amide functional group contributes to its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxadiazole have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Induces apoptosis
5bMDA-MB-2312.41Cell cycle arrest at G0-G1 phase

These findings suggest that structural modifications in compounds like this compound can enhance their anticancer efficacy.

Neurokinin Receptor Modulation

Research has indicated that compounds with similar structures may act as neurokinin receptor modulators. The neurokinin (NK1) receptor is implicated in various pathophysiological conditions, including pain and inflammation. Compounds targeting these receptors could provide therapeutic benefits in managing such conditions .

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various derivatives against cancer cell lines, it was found that certain halogenated compounds exhibited higher potency compared to their non-halogenated counterparts. This suggests that the presence of chlorine and iodine in this compound may enhance its biological activity.

In Vivo Studies

Further research is required to evaluate the in vivo efficacy of this compound. Preliminary studies indicate that modifications to the phenyl ring can significantly impact the pharmacokinetics and overall therapeutic potential of similar compounds.

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